3-(2-bromophenyl)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]propanamide 3-(2-bromophenyl)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]propanamide
Brand Name: Vulcanchem
CAS No.: 1795299-62-5
VCID: VC6265791
InChI: InChI=1S/C19H20BrNO3/c20-16-4-2-1-3-13(16)6-8-19(23)21-12-17(22)14-5-7-18-15(11-14)9-10-24-18/h1-5,7,11,17,22H,6,8-10,12H2,(H,21,23)
SMILES: C1COC2=C1C=C(C=C2)C(CNC(=O)CCC3=CC=CC=C3Br)O
Molecular Formula: C19H20BrNO3
Molecular Weight: 390.277

3-(2-bromophenyl)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]propanamide

CAS No.: 1795299-62-5

Cat. No.: VC6265791

Molecular Formula: C19H20BrNO3

Molecular Weight: 390.277

* For research use only. Not for human or veterinary use.

3-(2-bromophenyl)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]propanamide - 1795299-62-5

Specification

CAS No. 1795299-62-5
Molecular Formula C19H20BrNO3
Molecular Weight 390.277
IUPAC Name 3-(2-bromophenyl)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]propanamide
Standard InChI InChI=1S/C19H20BrNO3/c20-16-4-2-1-3-13(16)6-8-19(23)21-12-17(22)14-5-7-18-15(11-14)9-10-24-18/h1-5,7,11,17,22H,6,8-10,12H2,(H,21,23)
Standard InChI Key KOJBRWGSOVKLDA-UHFFFAOYSA-N
SMILES C1COC2=C1C=C(C=C2)C(CNC(=O)CCC3=CC=CC=C3Br)O

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound features a propanamide backbone substituted at the third carbon with a 2-bromophenyl group and at the nitrogen with a 2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl moiety. Key structural elements include:

  • 2,3-Dihydrobenzofuran core: A partially saturated benzofuran system (C8H8O) with reduced aromaticity compared to fully fused furans, potentially enhancing metabolic stability.

  • 2-Bromophenyl group: Introduces steric bulk and electron-withdrawing effects due to the bromine atom, which may influence receptor binding affinity .

  • Hydroxyethyl spacer: A polar linker that could facilitate hydrogen bonding with biological targets .

Table 1: Comparative Structural Features of Analogous Compounds

Compound NameCore StructureSubstituentsMolecular Weight (g/mol)Reference
3-(2-Bromophenyl)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]propanamidePropanamide + dihydrobenzofuran2-Bromophenyl, hydroxyethyl406.28 (calculated)-
N-[2-(2,3-Dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-(2-fluorophenyl)propanamidePropanamide + dihydrobenzofuran2-Fluorophenyl, hydroxyethyl329.37
N-(2-Bromophenyl)-3-(5-phenylfuran-2-yl)propanamidePropanamide + furan2-Bromophenyl, phenylfuran370.24

Physicochemical Properties

Calculated properties derived from structural analogs suggest:

  • logP: ~3.8–4.5 (indicating moderate lipophilicity, suitable for blood-brain barrier penetration) .

  • Hydrogen bond donors/acceptors: 2 donors (amide NH, hydroxyl) and 4 acceptors (amide carbonyl, benzofuran oxygen, hydroxyl oxygen), favoring solubility in polar solvents .

  • Polar surface area: ~60–70 Ų, aligning with bioavailability criteria for oral drugs .

Synthesis and Modification Strategies

Multi-Step Synthetic Pathways

Based on methods for analogous compounds , synthesis likely involves:

  • Benzofuran ring construction: Via cyclization of substituted catechol derivatives using acid catalysis or transition metal-mediated coupling.

  • Propanamide assembly:

    • Coupling of 3-(2-bromophenyl)propanoic acid with 2-amino-1-(2,3-dihydrobenzofuran-5-yl)ethanol using carbodiimide activators (e.g., EDC/HOBt).

    • Protection/deprotection of the hydroxyl group during amide bond formation to prevent side reactions.

Table 2: Key Reaction Parameters for Propanamide Synthesis

StepReagents/ConditionsYield (Analog Data)Challenges
Benzofuran formationH2SO4, 110°C, 12h45–60%Over-oxidation of dihydrofuran ring
Amide couplingEDC, HOBt, DMF, rt, 24h70–85% Epimerization at chiral hydroxyethyl center

Structural Optimization

Modifications to enhance activity or pharmacokinetics could include:

  • Halogen substitution: Replacing bromine with chlorine or iodine to modulate electronic effects and binding kinetics .

  • Benzofuran saturation: Introducing full aromaticity (benzofuran → dibenzofuran) to alter π-stacking interactions .

Biological Activity and Mechanistic Hypotheses

Putative Targets and Mechanisms

While no direct bioactivity data exists for this compound, structurally related propanamides exhibit:

  • GPCR modulation: Analogs with dihydrobenzofuran moieties show affinity for serotonin (5-HT2A) and dopamine receptors .

  • Enzyme inhibition: Similar compounds inhibit cytochrome P450 isoforms (e.g., CYP3A4) and kinases involved in inflammatory pathways .

Table 3: Hypothesized Pharmacological Profile

Target ClassPotential ActivityStructural BasisReference
Serotonin receptorsPartial agonist/antagonistDihydrobenzofuran similarity to LSD
Kinases (e.g., JAK2)ATP-competitive inhibitionBromophenyl group occupancy in hydrophobic pockets
CYP450 enzymesMechanism-based inactivationPropanamide metabolism to reactive intermediates

ADMET Considerations

Extrapolating from analogs:

  • Metabolism: Likely hepatic oxidation via CYP2D6 and CYP3A4, with glucuronidation of the hydroxyl group .

  • Toxicity risks: Bromine may form reactive metabolites (e.g., quinone methides), necessitating structural mitigation .

Research Challenges and Future Directions

Synthetic Hurdles

  • Chiral center racemization: The hydroxyethyl group’s stereochemistry is critical for target engagement but prone to epimerization during synthesis.

  • Purification difficulties: Bromine’s polarizability complicates chromatographic separation from reaction byproducts .

Biological Evaluation Priorities

  • In vitro screening: Profiling against CNS targets (5-HT, dopamine receptors) and cancer-related kinases.

  • Metabolic stability assays: Assessing susceptibility to hepatic microsomal degradation.

  • Toxicophore analysis: Identifying and modifying reactive metabolic hotspots.

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